molecular formula C21H26N2O5 B4416284 N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

Cat. No.: B4416284
M. Wt: 386.4 g/mol
InChI Key: RNQLSHURIWKPKZ-UHFFFAOYSA-N
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Description

N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[45]decane-4-carboxamide is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves multiple steps. The key steps include the formation of the spirocyclic core and the introduction of the morpholinylcarbonyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule. Common reagents and conditions for these reactions vary depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide can be compared with other similar compounds, such as:

    N-(4-morpholinylcarbonyl)phenylalanine: This compound has a similar morpholinylcarbonyl group but lacks the spirocyclic structure.

    Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives: These compounds share the spirocyclic core but have different substituents The uniqueness of N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4

Properties

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5/c24-18-14-17(21(28-18)7-2-1-3-8-21)19(25)22-16-6-4-5-15(13-16)20(26)23-9-11-27-12-10-23/h4-6,13,17H,1-3,7-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQLSHURIWKPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CC(=O)O2)C(=O)NC3=CC=CC(=C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
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N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Reactant of Route 6
N-[3-(morpholine-4-carbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide

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